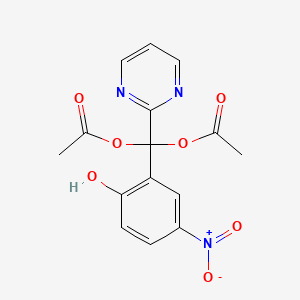![molecular formula C15H16N4O2S B4626019 N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)
N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds like "N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide," involves multi-step organic reactions that typically start from simple precursors. For example, Zhou Bing-se (2013) described the synthesis of novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with substituent of 1,3,4-thiadiazole, showcasing the design and synthesis process of similar compounds (Zhou Bing-se, 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by NMR, IR, MS, and sometimes X-ray diffraction analysis to determine the arrangement of atoms and the geometry of the molecule. Boechat et al. (2011) studied the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insight into the three-dimensional arrangements and intermolecular interactions that define their structural characteristics (Boechat et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Assessment
Compounds incorporating the thiadiazole moiety, such as those synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of thiadiazole derivatives in developing new insecticidal agents (Fadda et al., 2017).
Antioxidant Activity
Amidomethane sulfonyl-linked derivatives of thiadiazole have been synthesized and evaluated for their antioxidant activity. One such compound demonstrated greater antioxidant activity than Ascorbic acid, indicating the potential for these compounds in oxidative stress-related applications (Talapuru et al., 2014).
Anticancer and Antimicrobial Activities
Several studies have explored the anticancer and antimicrobial potentials of thiadiazole derivatives. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized and shown to inhibit glutaminase, with applications in cancer treatment (Shukla et al., 2012). Additionally, thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents displayed antifungal and insecticidal activities, indicating their potential in agricultural and pharmaceutical industries (Bing-se, 2013).
Antimicrobial and Antiproliferative Studies
New functionalized pyridine linked thiazole derivatives have been synthesized and shown to possess significant antimicrobial activity against various pathogens, including strains of Mycobacterium tuberculosis and Mycobacterium avium. This research demonstrates the potential of these compounds in addressing antimicrobial resistance and developing new therapeutic agents (Mamolo et al., 2001).
Eigenschaften
IUPAC Name |
N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-3-5-12(6-4-9)19-8-11(7-13(19)21)14-17-18-15(22-14)16-10(2)20/h3-6,11H,7-8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWNHBKAKCXSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)
![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)
![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)
![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)